molecular formula C25H34N2O3 B613820 Tilorone CAS No. 27591-97-5

Tilorone

Cat. No.: B613820
CAS No.: 27591-97-5
M. Wt: 410.5 g/mol
InChI Key: MPMFCABZENCRHV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tilorone, a broad-spectrum antiviral agent, primarily targets the innate immune system pathways . It interacts with the intracellular signaling protein stimulator of interferon genes (STING), which plays a crucial role in the body’s defense against viral infections . This compound also interacts with nucleic acids and their components, such as nucleosides containing purine or pyrimidine nitrogen bases .

Mode of Action

This compound acts by activating specific innate immune system pathways that suppress viral replication . It is known to induce the storage of sulfated glycosaminoglycans in fibroblasts and enhance the secretion of precursor forms of lysosomal enzymes . As an intercalator, this compound stabilizes DNA, triggering the activation of cytosolic DNA sensing and antiviral, homeostatic transcription .

Pharmacokinetics

This compound is a small-molecule, orally bioavailable drug . This compound has a half-life of approximately 18 hours in both males and females, although the exposure is ∼2.5-fold higher in male mice . It is water-soluble, highly permeable, and can penetrate the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action are primarily antiviral. It reduces infarct size by 80% in a rat model of permanent stroke when delivered 24 hours prior to ischemia . This compound significantly reduces hypoxia-associated mRNAs, including vascular endothelial growth factor (VEGF) . It also induces alterations in interferon (IFN)-associated mRNAs in the brain and peripheral organs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the drug’s antiviral efficacy and its lack of in vitro anti-EBOV potency in IFN-deficient cell lines suggest that it may work by activating specific innate immune system pathways that suppress viral replication . Furthermore, this compound’s ability to robustly activate hypoxia-inducible factor (HIF) and its gene products, a pathway also implicated in preconditioning, raises the possibility that this compound possesses the ability to activate multiple protective pathways including hypoxic defense, IFN-mediated antiviral defense, or both .

Biochemical Analysis

Biochemical Properties

Tilorone interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit replicative and reverse-transcriptive enzymes of E.coli and RNA-tumour viruses in vitro . It also showed specific interactions with zinc-sensitive biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating specific innate immune system pathways that suppress viral replication . It also induced alterations in interferon (IFN)-associated mRNAs in the brain and peripheral organs .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is hypothesized that this compound works by activating specific innate immune system pathways that suppress viral replication . It is also known to stabilize DNA, triggering activation of cytosolic DNA sensing and antiviral, homeostatic transcription .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The drug’s biological half-life was about 72 hours, with the major excretory route being the kidney . This compound also showed a dose-dependent effect on the tissue distribution patterns at the time of maximum interferon titers .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, treatment with this compound significantly improved survival outcomes in BALB/c mice challenged with a lethal dose of RVFV ZH501 . Treatment with 30 mg/kg/day resulted in 80% survival when administered immediately after infection .

Transport and Distribution

This compound is distributed within cells and tissues in a specific manner. The drug’s distribution 24 hours after injection was liver 25%, spleen 2.5%, kidney 2.3%, lungs and pancreas about 1.5% each, and less than 0.5% of the administered dose in the remaining tissues .

Subcellular Localization

It is known that this compound, a known intercalator, stabilizes DNA to trigger activation of cytosolic DNA sensing and antiviral, homeostatic transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tilorone involves multiple steps, starting with the preparation of 2,7-dihydroxyfluoren-9-one, which is a key intermediate. This compound is then substituted with appropriate dialkylaminoalkyl halides to produce this compound . The process involves methyl esterification of 4,4′-dihydroxy-[1,1′-biphenyl]-2-carboxylic acid under milder conditions with higher yield .

Industrial Production Methods: An efficient, safe, and cost-effective method for the preparation of 2,7-dihydroxy-9-fluorenone, useful for the synthesis of this compound and its salts, has been developed. This method involves oxygenation of fluorene, nitration of fluorenone followed by reduction and diazotization . The current synthesis method has relatively simple operation, mild reaction conditions, high yield (80-97%), and uses filtration and crystallization methods for product purification .

Properties

IUPAC Name

2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19/h9-12,17-18H,5-8,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMFCABZENCRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27591-69-1 (di-hydrochloride)
Record name Tilorone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045958
Record name Tilorone
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Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27591-97-5, 27591-69-1
Record name Tilorone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27591-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilorone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tilorone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759311
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Record name Tilorone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILORONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6W7VEW6KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

A: Tilorone, a fluorenone derivative, exhibits its antiviral activity primarily through the induction of interferon. While its exact mechanism of action remains partially unclear, studies suggest that this compound does not directly interact with viral proteins. Instead, it likely targets host cells to stimulate interferon production, which in turn triggers various antiviral responses. [, , , ]

A: this compound, chemically known as 2,7-bis[2-(diethylamino)ethoxy]-fluoren-9-one dihydrochloride, has a molecular formula of C25H34N2O3 · 2HCl and a molecular weight of 487.46 g/mol. Spectroscopic data like Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) are commonly used for its characterization. [, ]

A: this compound dihydrochloride exists in different crystalline polymorphic modifications. The crystalline form II exhibits enhanced stability. Specific details regarding its compatibility and performance under various conditions require further investigation. []

A: There is no evidence from the provided research articles suggesting that this compound possesses catalytic properties. Its primary mode of action revolves around its antiviral and immunomodulatory effects, mainly through interferon induction. [, , , ]

A: While the provided research doesn't detail specific computational studies on this compound, they highlight its potential as a target for such investigations. Docking simulations, for instance, could provide valuable insights into this compound's interaction with DNA, as suggested by footprinting studies demonstrating its preference for alternating purine-pyrimidine sequences. [, ]

A: Research suggests that the bisbasic character of this compound, attributed to the two basic side chains attached to its planar aromatic ring system, plays a crucial role in its biological activity, particularly its ability to induce lysosomal glycosaminoglycan storage. Modifications altering this bisbasic nature significantly impact its potency and could potentially influence its interaction with DNA and other targets. [, ]

A: Studies show that this compound dihydrochloride exhibits different levels of stability depending on its crystalline form. While the specific formulation strategies to enhance its stability, solubility, or bioavailability are not detailed in the provided research, it's a crucial area for further investigation to optimize its therapeutic application. [, , ]

A: this compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a relatively long half-life of approximately 18 hours in mice. It's rapidly absorbed and exhibits dose-dependent pharmacokinetics. Notably, male mice show 2.5-fold higher exposure compared to females. These properties make it suitable for once-daily dosing. [, ]

A: this compound demonstrates potent in vitro antiviral activity against a broad spectrum of DNA and RNA viruses, including Rift Valley fever virus (RVFV) and Ebola virus (EBOV). [, ] In vivo studies using mouse models further confirm its efficacy, particularly against lethal challenges of RVFV and EBOV. [, ] this compound administration significantly improves survival rates in these models, even when initiated post-exposure. [, ]

A: While this compound generally exhibits a favorable safety profile, research highlights potential toxicity concerns. In mice, the maximum tolerated single dose is 100 mg/kg body weight. [] Prolonged this compound administration in rats can lead to lysosomal storage of glycosaminoglycans, potentially causing adverse effects. [] Additionally, this compound administration in pregnant rats has been linked to embryolethality, highlighting the need for careful consideration of its use during pregnancy. []

A: Various analytical methods are employed to characterize and quantify this compound, including high-performance liquid chromatography (HPLC), mass spectrometry, and spectrophotometry. These methods are crucial for ensuring the quality and consistency of this compound formulations. [, , ]

A: Information regarding the environmental impact and degradation of this compound is not provided in the research articles. Assessing its ecotoxicological effects and developing strategies to mitigate any negative impacts are essential considerations for its responsible use. []

A: Although research confirms good oral bioavailability of this compound, specific details regarding its dissolution rate and solubility in various media are limited in the provided articles. Understanding these properties is crucial for optimizing its formulation and predicting its in vivo performance. [, ]

A: Research emphasizes the importance of validating analytical methods used for this compound quantification. These validation procedures should encompass accuracy, precision, specificity, and other relevant parameters to ensure reliable and reproducible results. []

A: While the research doesn’t specify particular quality control measures, it underscores the significance of stringent quality control throughout the development, manufacturing, and distribution of this compound to maintain its safety and efficacy. []

A: this compound's primary mechanism of action involves the induction of interferon, a key player in the innate immune response. It is considered an immunomodulator, meaning it can influence the immune system's activity. While it shows promise as an antiviral agent, its impact on the immune system needs to be carefully assessed. [, ]

A: Recent studies suggest that this compound, along with other antiviral agents like quinacrine and pyronaridine, interacts with organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs) to varying degrees. This interaction profile suggests that this compound might have a lower potential for clinically significant drug-transporter interactions compared to other drugs that affect major transporters. []

A: this compound has been shown to inhibit cytochrome P-450-dependent drug metabolism both in vitro and in vivo. [, ] This interaction has implications for its potential to alter the pharmacokinetics of co-administered drugs. Understanding and managing these interactions are crucial for its safe and effective use. []

A: Specific information about this compound's biocompatibility and biodegradability is not extensively detailed in the provided research. Further investigations are needed to ascertain its long-term effects on biological systems and its environmental fate. []

A: Several interferon-inducing agents exist, each with its own set of characteristics in terms of efficacy, safety, and potential for clinical application. Comparing this compound's performance, cost, and overall impact with these alternatives is essential for making informed decisions regarding its use. []

A: Research infrastructure and resources for this compound research encompass a wide range of tools and technologies, including those for chemical synthesis, in vitro and in vivo experimentation, analytical chemistry, and computational modeling. Collaborative efforts leveraging these resources are essential for advancing our understanding and optimizing its therapeutic applications. []

A: this compound, first synthesized in the 1960s, garnered significant attention for its antiviral properties and potential as an interferon inducer. Early research primarily focused on its activity against various viral infections and its ability to modulate immune responses. Subsequent studies explored its mechanism of action, pharmacokinetic properties, and potential therapeutic applications beyond viral infections. []

A: this compound research represents a prime example of cross-disciplinary collaboration, bringing together scientists from diverse fields like virology, immunology, pharmacology, medicinal chemistry, and computational biology. This interdisciplinary approach is crucial for unlocking this compound's full therapeutic potential and addressing the challenges associated with its clinical application. []

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